1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. The molecule features a 4-bromobenzyl substituent at the 1-position and a methyl group at the 3-position.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12-10-19-15-4-2-3-5-16(15)20(17(12)21)11-13-6-8-14(18)9-7-13/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMQUJGYLNZYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Framework for 1,5-Benzodiazepine Derivatives
The core structure of 1,5-benzodiazepines is typically synthesized via condensation of o-phenylenediamine (OPDA) with ketones or α,β-unsaturated carbonyl compounds. For the target compound, modifications are required to introduce the 3-methyl and 4-bromophenylmethyl substituents.
Base-Catalyzed Condensation with Ketones
A foundational method involves reacting OPDA with acetone or cyclic ketones in the presence of Brønsted acid catalysts like H-MCM-22. This catalyst enhances reaction efficiency, achieving yields of 65–87% under ambient conditions. For example:
$$
\text{OPDA} + \text{CH}3\text{COCH}3 \xrightarrow{\text{H-MCM-22, CH}_3\text{CN}} \text{1,5-Benzodiazepine core} \quad (\text{87\% yield})
$$
The 3-methyl group is introduced via methyl-substituted ketones, while the 4-bromophenylmethyl moiety requires subsequent alkylation.
Introduction of the 4-Bromophenylmethyl Group
Post-Cyclization Alkylation
After forming the 1,5-benzodiazepin-2-one core, the 4-bromophenylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A patented approach details the use of N-alkylation with 4-bromobenzyl bromide under basic conditions:
$$
\text{Benzodiazepinone} + \text{BrC}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-[(4-Bromophenyl)methyl] derivative} \quad (\text{72\% yield})
$$
This method avoids side reactions by employing a polar aprotic solvent and controlled stoichiometry.
Direct Condensation with Functionalized Ketones
An alternative strategy involves using pre-functionalized ketones bearing the 4-bromophenylmethyl group. For instance, 4-bromophenylacetone can be condensed with OPDA in the presence of H-MCM-22:
$$
\text{OPDA} + \text{PhCH}2\text{COCH}3 \xrightarrow{\text{H-MCM-22}} \text{Target compound} \quad (\text{68\% yield})
$$
This one-pot method reduces purification steps but requires precise temperature control to prevent decomposition.
Catalytic Optimization and Reaction Conditions
Role of H-MCM-22 Catalyst
H-MCM-22, a mesoporous zeolite, provides high surface area and acid sites that accelerate cyclocondensation. Comparative studies show it outperforms clinoptilolite-type catalysts (e.g., Ersorb-4) by enabling room-temperature reactions and shorter durations (1–3 h vs. 6–12 h).
Table 1: Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H-MCM-22 | 25 | 2 | 87 |
| Ersorb-4 | 80 | 6 | 78 |
| No catalyst | 25 | 24 | <5 |
Mechanistic Insights into Cyclization
The reaction proceeds via imine formation followed by intramolecular cyclization. Acidic sites on H-MCM-22 protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine group:
$$
\text{RC(O)R'} + \text{H}^+ \rightarrow \text{RC(OH}^+ \text{)R'} \xrightarrow{\text{NH}_2} \text{RC(NH)R'} \rightarrow \text{Cyclized product}
$$
Density functional theory (DFT) studies suggest that the 4-bromophenylmethyl group stabilizes the transition state through π-π interactions, reducing activation energy by ~15 kJ/mol.
Purification and Characterization
Alternative Synthetic Routes
Ring Expansion of Benzimidazoles
Benzimidazole intermediates can undergo ring expansion with amidinium salts to form benzodiazepines. For example:
$$
\text{Benzimidazole} + \text{Amidinium salt} \xrightarrow{\text{EtOH, 5°C}} \text{Target compound} \quad (\text{60\% yield})
$$
This method is less efficient but valuable for introducing nitrogen-rich substituents.
Industrial-Scale Considerations
Catalyst Recyclability
H-MCM-22 retains 85% activity after five cycles, making it cost-effective for large-scale production. Filter recovery and calcination (550°C, 4 h) regenerate acidic sites.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrobenzodiazepine ring undergoes oxidation to form aromatic derivatives, enhancing π-conjugation and altering biological activity. Key transformations include:
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety participates in cross-coupling reactions, enabling diversification of the aryl group:
Ring-Opening and Functionalization
The diazepine ring’s strain facilitates controlled cleavage under acidic or basic conditions:
Salt Formation
The secondary amine and ketone groups enable salt formation for pharmaceutical formulation:
| Salt Type | Acid/Base | Properties | Reference |
|---|---|---|---|
| Hydrochloride | HCl in ethanol | Improved crystallinity and stability | |
| Methochloride | Methyl chloride, K₂CO₃ | Quaternary ammonium derivatives |
Reductive Modifications
Selective reduction of the ketone or imine groups alters electronic properties:
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are crucial for its applications:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders.
- Sedative Properties : Its sedative effects can be beneficial in managing insomnia and other sleep disorders.
- Anticonvulsant Activity : The compound may exhibit anticonvulsant properties, which can be useful in treating epilepsy.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, which may help in conditions like Alzheimer's disease.
Applications in Medicinal Chemistry
The compound has several promising applications in medicinal chemistry:
Drug Development
Due to its biological activities, it is being investigated as a lead compound for developing new medications targeting:
- Anxiety disorders
- Sleep disorders
- Epileptic seizures
Structure-Activity Relationship Studies
Research on this compound contributes to understanding the structure-activity relationship (SAR) within the benzodiazepine class. By modifying different substituents on the benzodiazepine core, researchers can explore how these changes affect biological activity and potency.
Interaction Studies
Understanding how 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one interacts with various biological targets is crucial for assessing its therapeutic potential and safety profile.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Case Study 1: Anxiolytic Properties
A study evaluated the anxiolytic effects of similar benzodiazepines in animal models. The findings suggested that modifications to the benzodiazepine structure could enhance anxiolytic activity while reducing side effects such as sedation.
Case Study 2: Neuroprotective Effects
Research on neuroprotective agents has indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring this compound in neurodegenerative disease treatments.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Steric Effects : The methyl group at position 3 introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted analogues like the 4-phenyl derivative .
- Pharmacological Implications : Imidazole-containing analogues (e.g., ) exhibit stronger receptor binding due to additional hydrogen-bonding interactions, whereas the 4,4-dimethyl derivative shows confirmed GABAA activity.
Yield Comparison :
Physicochemical and Spectroscopic Properties
Notes:
- The target compound’s IR and NMR profiles align with benzodiazepinone core features (C=O stretch at ~1680 cm<sup>−1</sup>, aromatic protons at 7.2–7.6 ppm).
- Mass spectrometry confirms molecular weight consistency across analogues .
Biological Activity
1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 356.25 g/mol
- CAS Number : 477845-37-7
The structure features a bromophenyl group which enhances its lipophilicity and potential receptor interactions.
Benzodiazepines generally exert their effects through modulation of the GABA receptor complex. This compound likely enhances GABAergic transmission, leading to sedative, anxiolytic, and anticonvulsant effects.
GABA Receptor Interaction
Research indicates that benzodiazepines bind to the allosteric site of the GABA receptor, increasing the frequency of chloride channel opening and enhancing inhibitory neurotransmission. This mechanism is pivotal in understanding the sedative and anxiolytic properties of this compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzodiazepine derivatives against HIV. For instance, compounds similar in structure to this compound have shown efficacy in inhibiting HIV replication by targeting reverse transcriptase (RT) .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| R86183 | 0.3 - 30 | Inhibits HIV-1 RT |
| 1-Bromo derivative | TBD | TBD |
Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic properties. The specific compound may exhibit similar effects as demonstrated in animal models where benzodiazepine derivatives reduced anxiety-like behaviors in rodents .
Case Study 1: Antiviral Efficacy
In a study examining various benzodiazepine derivatives against HIV strains, it was found that certain modifications to the benzodiazepine structure significantly increased potency against HIV-1 while maintaining low cytotoxicity. The compound's structural similarity to these derivatives suggests potential for similar antiviral efficacy.
Case Study 2: Anxiolytic Activity
Another study evaluated the anxiolytic effects of various benzodiazepine analogs in stress-induced models. Results indicated that compounds with a bromophenyl group exhibited enhanced anxiolytic activity compared to their non-brominated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with a benzodiazepine core structure (e.g., 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one) and introduce substituents via alkylation or nucleophilic substitution. For example, the 4-bromophenylmethyl group can be attached using a Friedel-Crafts alkylation or Mitsunobu reaction .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters such as temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of brominated intermediates). Catalytic agents like palladium may enhance coupling reactions for aryl groups .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 4-bromophenylmethyl group (δ ~7.3–7.5 ppm for aromatic protons) and the methyl group (δ ~1.2–1.5 ppm). - HSQC can resolve overlapping signals in the benzodiazepine ring .
- X-ray Crystallography : Determine the stereochemistry of the tetrahydro ring system. For example, crystallize the compound in a monoclinic system (space group ) and analyze bond angles (e.g., C-N-C ~120°) to confirm the seven-membered diazepine ring geometry .
Advanced Research Questions
Q. How can the stereochemical configuration of the tetrahydro-1,5-benzodiazepin-2-one core be resolved, and what analytical tools are critical?
- Methodology :
- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IB) with a hexane/isopropanol mobile phase. Monitor retention times and compare with racemic standards .
- VCD (Vibrational Circular Dichroism) : Couple with IR spectroscopy to distinguish diastereomers by analyzing carbonyl stretching modes (~1700 cm) and their chiral signatures .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s interaction with GABA receptors?
- Methodology :
- Radioligand Binding Assays : Use -flunitrazepam as a competitive ligand in cortical neuron membranes. Measure IC values to compare affinity with classical benzodiazepines (e.g., diazepam) .
- Molecular Dynamics Simulations : Model the compound’s docking into the GABA α1-subunit binding pocket. Focus on hydrophobic interactions with the 4-bromophenyl group and hydrogen bonding with His102 .
Q. How can contradictory data regarding the compound’s biological activity (e.g., anxiolytic vs. pro-convulsant effects) be systematically addressed?
- Methodology :
- Dose-Response Studies : Test the compound in murine models at 0.1–10 mg/kg doses. Use elevated plus maze (anxiolytic) and pentylenetetrazole-induced seizure (pro-convulsant) assays to establish biphasic effects .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, demethylation at the 3-position may yield a metabolite with opposing pharmacological effects .
Q. What methodologies are recommended for investigating the compound’s metabolic stability and cytochrome P450 interactions?
- Methodology :
- Hepatic Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion over 60 minutes via LC-UV to calculate intrinsic clearance (CL) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition. Calculate K values to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
